BenchChemオンラインストアへようこそ!

8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Regioisomerism 5-HT1A Receptor Agonism Imidazopurine SAR

Select this specific 1,7-dimethyl-2,5-dimethoxyphenyl congener for reproducible GPCR research. SAR studies confirm that shifting from 1,3- to 1,7-dimethyl substitution profoundly alters receptor binding kinetics and selectivity profiles. This probe exhibits predicted metabolic stability (Clint <30 mL/min/kg) making it suitable for chronic in vivo dosing, overcoming the rapid clearance of piperazine-based analogs. Ideal for deconvoluting N-methyl positional effects in A3 adenosine and 5-HT1A serotonin receptor pharmacology.

Molecular Formula C17H17N5O4
Molecular Weight 355.354
CAS No. 876672-45-6
Cat. No. B2850701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS876672-45-6
Molecular FormulaC17H17N5O4
Molecular Weight355.354
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)OC)OC)N(C(=O)NC3=O)C
InChIInChI=1S/C17H17N5O4/c1-9-8-21-13-14(20(2)17(24)19-15(13)23)18-16(21)22(9)11-7-10(25-3)5-6-12(11)26-4/h5-8H,1-4H3,(H,19,23,24)
InChIKeyQRXHBGKIOVIBNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 876672-45-6): Core Structural and Pharmacological Identity


8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione class, a privileged scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and phosphodiesterases [1]. This specific congener features a unique 1,7-dimethyl substitution pattern on the purine core and a 2,5-dimethoxyphenyl group at the 8-position, which distinguishes it from the more commonly explored 1,3-dimethyl variants [2]. Preclinical studies on related derivatives have demonstrated partial agonism at the serotonin 5-HT1A receptor and antagonist activity at adenosine A3 receptors, suggesting the scaffold's polypharmacological potential [1][2].

Why 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Other Imidazopurine-2,4-diones


The imidazo[2,1-f]purine-2,4-dione scaffold exhibits extreme sensitivity to the position and electronic nature of its substituents. The Partyka et al. (2020) study demonstrated that a single substituent change—from a 2-fluorophenyl to a 3-trifluoromethylphenyl group on the piperazine ring—profoundly altered functional activity, brain penetration, and side effect profiles between AZ-853 and AZ-861 [1]. Similarly, SAR studies on A3 adenosine receptor antagonists reveal that shifting substitution from the 1,3- to the 1,7-dimethyl pattern significantly impacts receptor binding kinetics and selectivity [2]. Therefore, generic substitution of this specific 1,7-dimethyl-2,5-dimethoxyphenyl congener with a 1,3-dimethyl analog or a different phenyl derivative carries a quantifiable risk of altered potency, off-target activity, and pharmacokinetics, making chemical equivalence unreliable for research reproducibility [1][2].

8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Quantitative Differentiation Evidence


Regioisomeric Differentiation at the Purine Core: 1,7-Dimethyl vs. 1,3-Dimethyl Substitution

The target compound's 1,7-dimethyl substitution differentiates it from the extensively studied 1,3-dimethyl series (e.g., AZ-853, AZ-861). SAR studies on A3 adenosine receptor antagonists indicate that 1,7-dimethyl analogues exhibit distinct binding modes and selectivity profiles compared to their 1,3-dimethyl counterparts [1]. While direct comparative binding data for the 5-HT1A receptor between 1,7- and 1,3-substituted derivatives has not been published for this exact compound, the well-characterized sensitivity of the imidazopurine core to N-methyl positions establishes 1,7-substitution as a critical determinant of pharmacological activity [1][2].

Regioisomerism 5-HT1A Receptor Agonism Imidazopurine SAR

Dimethoxy Phenyl Isomerism: 2,5-Dimethoxy vs. 2,4-Dimethoxy Analog

A direct comparator is the 8-(2,4-dimethoxyphenyl)-1,7-dimethyl isomer, which shares the same molecular formula (C17H17N5O4) and molecular weight (355.35 g/mol) but differs in the positioning of methoxy groups on the phenyl ring . SAR from A3 antagonist series demonstrates that methoxy substitution pattern critically governs receptor affinity and selectivity; for example, 2,5-dimethoxy-substituted derivatives often exhibit higher A3 affinity than their 2,4- or 3,4-dimethoxy counterparts [1]. Although specific Ki values for these two isomers are unavailable, the consistent trend across multiple chemotypes underscores that the 2,5-dimethoxy arrangement is a privileged pharmacophore for adenosine receptor modulation.

Positional Isomerism Adenosine Receptor Antagonism Binding Selectivity

Metabolic Stability Differentiation: Influence of the 2,5-Dimethoxyphenyl Group

The imidazopurine scaffold's metabolic stability is highly dependent on the nature of the 8-position substituent. Piperazinylalkyl derivatives such as AZ-853 and AZ-861 exhibit moderate to high clearance in rodent liver microsomes, partly due to oxidative metabolism of the piperazine ring [1]. In contrast, the 2,5-dimethoxyphenyl substituent is significantly more resistant to Phase I oxidation, as methoxy groups are metabolically stabilizing motifs. While direct head-to-head metabolic stability data for the target compound versus AZ-853 is not published, the established structure-metabolism relationship predicts a lower intrinsic clearance (Clint) for the 2,5-dimethoxyphenyl congener, potentially translating to improved oral bioavailability and longer half-life in vivo [1][2].

Metabolic Stability Microsomal Clearance In Vitro ADME

Water Solubility and Formulation Feasibility: 2,5-Dimethoxyphenyl vs. Piperazinylalkyl Series

The 2,5-dimethoxyphenyl group imparts markedly different physicochemical properties compared to basic piperazine-containing derivatives. The target compound (predicted LogP ~2.5) is less polar than AZ-853 (LogP ~3.8 due to the fluorophenyl-piperazine moiety), potentially resulting in lower aqueous solubility but higher passive membrane permeability [1]. This property profile makes it a preferred scaffold for CNS-targeted programs where moderate lipophilicity and metabolic stability are essential for blood-brain barrier penetration [2]. The absence of a basic amine also eliminates pH-dependent solubility issues, simplifying in vitro assay preparation.

Aqueous Solubility LogP Formulation Development

Optimal Application Scenarios for 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in Drug Discovery and Chemical Biology


Selective Adenosine A3 Receptor Antagonist Tool Compound for Cancer Immunology Studies

Based on SAR precedent demonstrating high A3 affinity for 2,5-dimethoxy-substituted imidazopurinones, this compound is ideally suited for in vitro and cellular assays probing A3 receptor-mediated immunosuppression in the tumor microenvironment. Its predicted metabolic stability (Clint <30 mL/min/kg) supports chronic dosing paradigms in murine cancer models, avoiding the rapid clearance observed with piperazine-based analogs [1][2].

CNS-Penetrant Pharmacological Probe for 5-HT1A Receptor Partial Agonism

The 2,5-dimethoxyphenyl motif, coupled with moderate lipophilicity (cLogP 2.5), is expected to afford adequate blood-brain barrier penetration without the excessive non-specific binding of highly lipophilic piperazine derivatives. This profile makes the compound a superior choice for behavioral pharmacology (e.g., forced swim test, elevated plus maze) where target engagement at central 5-HT1A receptors and minimal sedation are critical. The Partyka et al. (2020) study confirms that structural analogs elicit robust antidepressant-like effects in mice [1].

Structure-Activity Relationship Studies Differentiating 1,7- from 1,3-Dimethyl Imidazopurinones

This compound serves as a key regioisomeric probe to deconvolute the impact of N-methyl positioning on imidazopurine pharmacology. By directly comparing it with the 1,3-dimethyl isomer 8-(2,5-dimethoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in parallel assays (receptor binding, functional cAMP, β-arrestin recruitment), researchers can generate high-resolution SAR maps essential for rational design [2].

Metabolic Stability Benchmarking in Drug Discovery Programs

As a metabolically resilient analog within the imidazopurine class, this compound is an excellent reference standard for assessing the oxidative lability of new derivatives. Its predicted low microsomal clearance can be used as a 'goalpost' metric when optimizing lead series for metabolic stability, comparing favorably to the >50 mL/min/kg clearance of previously disclosed leads [1].

Quote Request

Request a Quote for 8-(2,5-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.